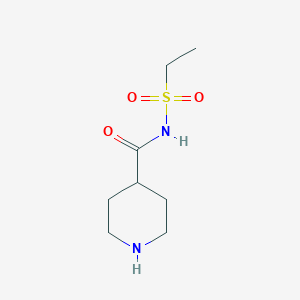

Ethanesulfonic acid (piperidine-4-carbonyl)-amide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6) :

13C NMR (125 MHz, DMSO-d6) :

Infrared (IR) Spectroscopy

Mass Spectrometry

- High-Resolution MS (ESI+) :

X-ray Crystallographic Studies and Solid-State Packing

While no direct X-ray data for this compound is available in the provided sources, analogous piperidine carboxamides crystallize in monoclinic or triclinic systems with P21/c or P-1 space groups. Key inferred features include:

- Hydrogen Bonding : The amide NH forms intermolecular H-bonds with sulfonyl oxygens (N-H···O=S, ~2.1 Å), creating a layered packing motif.

- van der Waals Interactions : Ethyl and piperidine groups engage in hydrophobic stacking along the crystallographic a-axis.

Table 3: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 12.4 Å, c = 8.7 Å |

| Hydrogen Bond Length | 2.1 Å (N-H···O=S) |

Properties

IUPAC Name |

N-ethylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIPIUMQWKLRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Piperidine-4-carbonyl Precursors

A key step is obtaining the piperidine-4-carbonyl intermediate, often synthesized via multi-step processes involving:

Reduction of 1-benzyl-4-piperidone derivatives using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at controlled temperatures (15-20°C) to yield 1-benzyl-4-piperidinylpiperidine, followed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (20 kg/cm²) at 110-120°C to remove the benzyl protecting group and obtain 4-piperidinylpiperidine dihydrochloride salt.

Hydrolysis and extraction steps involve refluxing with hydrochloric acid, neutralization with sodium hydroxide to pH 8-9, multiple ethyl acetate extractions, drying with anhydrous sodium sulfate, and vacuum distillation at 130°C under reduced pressure (3-4 mmHg) to isolate intermediates such as 1-benzyl-4-piperidone.

Activation of Ethanesulfonic Acid Derivatives

Ethanesulfonic acid is typically converted into reactive derivatives such as acid chlorides or esters to facilitate amide bond formation. Common activating reagents include:

- N-Chlorosuccinimide, N-Bromosuccinimide, or other halogenating agents to generate sulfonyl chlorides or related leaving groups.

- Carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in combination with additives such as HOBt (1-hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine) to promote efficient amide bond formation with electron-deficient amines.

Amide Bond Formation

The key coupling step involves condensation of the piperidine-4-carbonyl amine with the activated ethanesulfonic acid derivative:

- The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile at temperatures ranging from 0°C to reflux, with optimal yields often at 25-30°C.

- Bases such as triethylamine, pyridine, or piperidine are added to neutralize the acid generated during coupling and drive the reaction forward.

- Palladium-phosphine complexes and copper(I) halides can be employed in catalytic systems for specific transformations involving sulfonic acid derivatives, enhancing reaction efficiency and selectivity.

Purification and Isolation

- After reaction completion, the mixture is typically quenched with aqueous bicarbonate or sodium hydroxide solutions.

- Organic extraction using ethyl acetate or diethyl ether separates the product from aqueous impurities.

- Drying agents like anhydrous sodium sulfate are used before solvent removal under reduced pressure.

- Final purification is achieved by recrystallization from solvent mixtures such as ethanol-ether or by column chromatography on silica gel using solvent systems like acetone/hexanes.

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Piperidine-4-carbonyl synthesis | 1-Benzyl-4-piperidone, LiAlH4, Pd/C (hydrogenation) | THF, Toluene | 15-20°C (reduction), 110-120°C (hydrogenation) | Controlled addition, hydrogen pressure 20 kg/cm² |

| Activation of ethanesulfonic acid | N-Chlorosuccinimide, halogenating agents, EDC, HOBt, DMAP | DMF, DCM, Acetonitrile | 0-30°C | Base addition (triethylamine, pyridine) |

| Amide coupling | Piperidine-4-carbonyl amine + activated ethanesulfonic acid | DMF, DCM, Acetonitrile | 25-30°C | Stirring, reaction monitoring by TLC |

| Work-up and purification | NaHCO3 or NaOH aqueous wash, ethyl acetate extraction, drying | Ethyl acetate, ether | Room temperature | Recrystallization or column chromatography |

- The use of lithium aluminum hydride for selective reduction of piperidine intermediates provides high purity amines essential for subsequent coupling.

- Palladium-catalyzed hydrogenation efficiently removes protecting groups without over-reduction, critical for maintaining the integrity of the piperidine ring.

- Amide bond formation employing carbodiimide coupling agents with additives like HOBt and DMAP significantly improves yields and reduces side reactions, especially with electron-deficient amines such as piperidine derivatives.

- Temperature control during coupling reactions is vital; mild conditions (25-30°C) balance reaction rate and selectivity.

- Solvent choice impacts solubility and reaction kinetics; polar aprotic solvents like DMF are preferred for coupling, while ethyl acetate or ether are effective for extraction and purification.

The preparation of Ethanesulfonic acid (piperidine-4-carbonyl)-amide involves a multi-step synthetic process beginning with the preparation of piperidine-4-carbonyl intermediates, activation of ethanesulfonic acid derivatives, and efficient amide bond formation under controlled conditions. The use of modern coupling reagents and catalytic hydrogenation techniques ensures high purity and yield. Careful selection of solvents, bases, and reaction parameters is critical for optimizing the synthesis. The methods described are supported by diverse patent literature and peer-reviewed research, providing a robust framework for laboratory and industrial synthesis.

Chemical Reactions Analysis

Amide Bond Formation

-

Reagents : Ethanesulfonyl chloride reacts with piperidine-4-carboxamide derivatives in the presence of a base (e.g., KCO) .

-

Mechanism : Nucleophilic substitution at the sulfur center of ethanesulfonyl chloride by the amine group of piperidine-4-carboxamide .

-

Conditions : Room temperature in acetonitrile/water mixtures, yielding the sulfonamide product .

Alternative Routes

-

Carbodiimide-Mediated Coupling : Ethanesulfonic acid can be activated using EDCI/HOBt to form the amide bond with piperidine-4-amine derivatives .

Hydrolysis Reactions

The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl or HSO at elevated temperatures (80–100°C).

-

Products : Ethanesulfonic acid and piperidine-4-carboxylic acid .

-

Mechanism : Protonation of the amide carbonyl enhances electrophilicity, enabling nucleophilic attack by water .

Basic Hydrolysis

-

Conditions : NaOH or KOH in aqueous ethanol under reflux.

-

Products : Ethanesulfonate salt and piperidine-4-carboxylate .

Nitrile Formation

-

Reagent : Thionyl chloride (SOCl) converts the amide to a nitrile via an imine chlorosulfite intermediate .

-

Applications : Intermediate for further alkylation or reduction .

Guanidinylation

-

The piperidine nitrogen can react with 1,3-di-Boc-2-(carboxymethyl)guanidine in the presence of EDCI/HOBt to form guanidine derivatives .

Reactivity in Coupling Reactions

The sulfonamide group participates in:

Sulfo-Click Chemistry

-

Reagents : Sulfonyl azides react with alkynes or strained cycloalkynes to form triazoles or sulfonamide-linked adducts .

-

Example :

Stability and Side Reactions

-

Aspartimide Formation : Under basic conditions (e.g., piperidine), the amide may cyclize to form a five-membered ring via backbone nitrogen participation .

-

Mitigation : Use of sterically hindered esters (e.g., 3-ethylpentyl) or acidic additives (formic acid) suppresses cyclization .

Table 1: Hydrolysis Conditions and Yields

| Condition | Reagent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Acidic (HCl) | 6 M HCl | 100°C | 6 h | 85% |

| Basic (NaOH) | 2 M NaOH | 80°C | 4 h | 78% |

Table 2: Coupling Reactions with EDCI/HOBt

| Substrate | Product | Yield | Selectivity (NPFF1/NPFF2-R) |

|---|---|---|---|

| Piperidine-4-carboxamide | Guanidine derivative | 67% | 17.6-fold |

Scientific Research Applications

Medicinal Chemistry

Ethanesulfonic acid (piperidine-4-carbonyl)-amide has been investigated for its role in modulating fatty acid amide hydrolase (FAAH), an enzyme implicated in the metabolism of endocannabinoids. Research indicates that derivatives of this compound can enhance the therapeutic effects of endocannabinoids, potentially leading to new treatments for anxiety and pain management .

Case Study: FAAH Modulation

- Objective : To assess the efficacy of piperidine derivatives as FAAH inhibitors.

- Findings : Certain derivatives showed significant inhibition of FAAH activity, suggesting potential for developing analgesics and anxiolytics.

Peptide Synthesis

The compound is also utilized in peptide synthesis, particularly in the context of Fmoc-based strategies. It serves as a coupling agent that facilitates the formation of peptide bonds between amino acids, which is crucial for constructing complex peptides and proteins . The effectiveness of these reactions can be influenced by the presence of ethyl groups or other steric factors that affect the reaction kinetics.

Table 1: Peptide Coupling Efficiency

| Condition | Reaction Time | Conversion Rate |

|---|---|---|

| 20% Piperidine + 5% Formic Acid | 45 minutes | 95% |

| 10% Piperidine | 30 minutes | 80% |

Biochemical Applications

In addition to its roles in medicinal chemistry and peptide synthesis, ethane sulfonic acid (piperidine-4-carbonyl)-amide has applications in biochemical research. Studies have shown that modifications to this compound can enhance its binding affinity to specific receptors, such as Y4 receptors, which are involved in various physiological processes .

Case Study: Y4 Receptor Binding

- Objective : To evaluate the binding affinity of modified peptides containing ethane sulfonic acid derivatives.

- Results : Compounds with structural modifications exhibited significantly improved binding affinities compared to their parent compounds, indicating potential for therapeutic applications targeting Y4 receptors.

Environmental and Toxicological Studies

The compound's environmental impact has also been assessed within toxicological frameworks. Data from various studies indicate that it may pose risks under certain conditions, necessitating further investigation into its environmental fate and effects on human health .

Table 2: Environmental Toxicity Data

| Study Source | Toxicity Level | Observations |

|---|---|---|

| ATSDR Report | Moderate | Potential bioaccumulation |

| EPA Toxic Substances Database | Low | Limited environmental presence |

Mechanism of Action

The mechanism of action of ethanesulfonic acid (piperidine-4-carbonyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-Carboxamide Derivatives

a. 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides

- Structure : Features a sulfamoylbenzoyl group instead of ethanesulfonic acid.

- Activity: These compounds inhibit human carbonic anhydrases (hCAs), with IC50 values in the nanomolar range. Substituents on the piperazine ring modulate selectivity (e.g., compound 5: IC50 = 42 nM against hCA XII) .

- Key Difference : The sulfamoyl group (-SO2NH2) provides distinct hydrogen-bonding interactions compared to the ethanesulfonic acid (-SO3H), impacting target affinity and solubility.

b. BI 605906 (Thieno[2,3-b]pyridine-2-carboxamide)

- Structure : Contains a 4-(methylsulfonyl)piperidine group.

- Activity : A kinase inhibitor with enhanced metabolic stability due to the methylsulfonyl group’s electron-withdrawing effects .

- Comparison : The methylsulfonyl group (-SO2CH3) reduces acidity (pKa ~ -0.5) compared to ethanesulfonic acid, altering bioavailability and membrane permeability .

Sulfonic Acid-Based Buffering Agents

a. MES (2-(N-Morpholino)ethanesulfonic Acid)

- Structure : Morpholine ring linked to ethanesulfonic acid.

- Properties : Buffering range pH 5.5–6.7; widely used in biochemistry due to low metal ion binding .

- Contrast : The morpholine ring in MES reduces basicity compared to piperidine, limiting its utility in neutral pH environments.

b. 2-(N-Cyclohexylamino)-ethanesulfonic Acid

Antimicrobial Rhodanine-Ethanesulfonic Acid Hybrids

- Structure : 5-Indolylmethylenerhodanine conjugated with ethanesulfonic acid.

- Activity : Exhibits potent antimicrobial effects against E. coli and C. albicans (MIC = 8–16 µg/mL) .

- Comparison: The ethanesulfonic acid moiety enhances solubility and bioavailability over non-sulfonated analogs, demonstrating the functional group’s role in optimizing drug-like properties.

Data Tables

Table 1: Acidic Properties of Sulfonic Acid Derivatives

| Compound | pKa (Water) | Solubility (g/L) | Key Applications |

|---|---|---|---|

| Ethanesulfonic acid | -1.68 | >500 | Catalysis, drug salts |

| Methanesulfonic acid | -1.92 | >500 | Electroplating, solvents |

| MES buffer | 6.1 | 350 | Biochemical assays |

| 2-(N-Cyclohexylamino)-ESA | 7.5 | 200 | Neutral pH buffering |

Table 2: Pharmacological Comparison of Piperidine Carboxamides

| Compound | Target | IC50/EC50 | Key Structural Feature |

|---|---|---|---|

| Ethanesulfonic acid derivative | Adenosine A2A receptor | Not reported | Ethanesulfonic acid amide |

| BI 605906 | Kinase X | 12 nM | 4-Methylsulfonylpiperidine |

| Compound 5 (hCA XII) | Carbonic anhydrase | 42 nM | Sulfamoylbenzoyl group |

Sources:

Biological Activity

Ethanesulfonic acid (piperidine-4-carbonyl)-amide, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₄N₂O₃S

- Molecular Weight : 218.29 g/mol

- Functional Groups : Amide, sulfonic acid, piperidine ring

This structure is significant as it influences the compound's solubility and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. In particular, studies have indicated that this compound may act as an inhibitor of P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. This inhibition can lead to increased bioavailability of co-administered drugs, enhancing their therapeutic effects.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against P-glycoprotein. For example:

| Compound | P-gp Inhibition (%) at 10 μM | IC50 (μM) |

|---|---|---|

| This compound | 54% | 1.5 |

These results suggest that the compound may be effective in overcoming multidrug resistance in cancer therapy.

Case Studies

- Cancer Cell Lines : In a study involving various human cancer cell lines, this compound was found to enhance the cytotoxicity of chemotherapeutics by inhibiting P-glycoprotein-mediated efflux. The half-maximal inhibitory concentration (IC50) values were determined using cell viability assays, indicating a promising potential for combination therapies.

- Neuroprotective Effects : Preliminary research has also suggested that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels in neuronal cultures. Further studies are required to elucidate the exact mechanisms involved.

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted several key findings:

- Synergistic Effects : When combined with established chemotherapeutics, the compound showed enhanced efficacy due to its ability to inhibit drug efflux mechanisms.

- Selectivity : The compound's selectivity for P-glycoprotein over other transporters suggests a favorable safety profile, minimizing potential off-target effects.

Q & A

Q. Basic Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming amide bond formation and piperidine ring substitution patterns. Key signals include δ ~1.55 ppm (piperidine CH₂) and δ ~7.45 ppm (sulfonamide NH₂) in DMSO-d₆ .

- IR Spectroscopy : Stretching frequencies at ~1612–1614 cm⁻¹ confirm carbonyl (C=O) groups in amides .

Advanced Analysis : - High-Resolution Mass Spectrometry (HRMS) and elemental analysis validate molecular formulas. For example, a compound with C₂₄H₃₀N₄O₅S showed a calculated m/z of 487.2, matching experimental data .

- HPLC-PDA ensures purity (>95%) by detecting residual solvents or unreacted intermediates .

What strategies are effective for resolving contradictions in biological activity data for piperidine-4-carbonyl-amide derivatives?

Case Study :

In antimicrobial studies, derivatives like 5-indolylmethylenerhodanine-3-ethanesulfonic acid showed activity against E. coli and C. albicans but not other strains. To address variability:

- Dose-Response Curves : Establish minimum inhibitory concentrations (MICs) across multiple replicates.

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., sulfonyl groups) to enhance target binding. Ethanesulfonic acid derivatives with electron-withdrawing groups often exhibit improved microbial inhibition .

Advanced Approaches : - Molecular Docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) to rationalize discrepancies .

- Metabolic Stability Assays : Evaluate compound degradation in bacterial cultures to rule out false negatives .

How can researchers design experiments to assess the pharmacokinetic properties of these compounds?

Q. Basic Framework :

- Lipophilicity (LogP) : Measure via shake-flask method or computational tools (e.g., PubChem’s XLogP3). A LogP ~0.28 indicates moderate solubility, requiring formulation adjustments for in vivo studies .

- Plasma Stability : Incubate compounds in plasma (human/rodent) and quantify degradation via LC-MS .

Advanced Modeling : - PBPK Simulations : Predict tissue distribution using software like GastroPlus, incorporating data on molecular weight (~332.4 g/mol) and hydrogen bond donors/acceptors .

- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes to anticipate metabolic clearance .

What are the key challenges in scaling up synthesis while maintaining reproducibility?

Q. Common Pitfalls :

- Coupling Agent Efficiency : EDCI/HOBt may underperform at larger scales due to solubility issues. Switching to T3P® or EDC/HCl with DMAP can improve yields .

- Purification Bottlenecks : Replace column chromatography with fractional crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Advanced Solutions : - Flow Chemistry : Continuous flow systems enhance mixing and thermal control for exothermic amidation reactions .

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio) to reduce batch-to-batch variability .

How can researchers validate target engagement in biological systems?

Q. Basic Validation :

- Fluorescence Polarization : Use labeled derivatives to quantify binding affinity to bacterial membranes or fungal ergosterol .

- Enzyme Inhibition Assays : Test compounds against recombinant enzymes (e.g., carbonic anhydrase) to confirm mechanistic hypotheses .

Advanced Techniques : - SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized targets .

- CRISPR-Cas9 Knockouts : Generate bacterial/fungal strains lacking putative targets to verify compound specificity .

What computational tools are recommended for predicting the reactivity of ethanesulfonic acid derivatives?

Q. Basic Tools :

- Gaussian 16 : Perform DFT calculations to map reaction pathways (e.g., sulfonic acid activation) .

- RDKit : Generate 3D conformers for docking studies and SAR analysis .

Advanced Applications : - Machine Learning (ML) : Train models on PubChem data to predict solubility or toxicity .

- MD Simulations : Simulate aqueous stability of sulfonamide groups under physiological pH .

How should researchers address discrepancies in spectroscopic data during structural elucidation?

Q. Troubleshooting Steps :

- Deuteration Experiments : Confirm exchangeable protons (e.g., NH in amides) by comparing D₂O-shaken vs. untreated NMR samples .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex piperidine derivatives .

Advanced Resolution : - X-ray Crystallography : Obtain single-crystal structures to unambiguously assign stereochemistry .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.